

# Application Notes and Protocols: Hemay005 in Animal Models of Psoriasis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Hemay005, also known as **Mufemilast**, is an orally active, selective phosphodiesterase 4 (PDE4) inhibitor under development for the treatment of moderate to severe plaque psoriasis. [1][2] PDE4 is a critical enzyme in the inflammatory cascade that contributes to the pathogenesis of psoriasis.[3] Its inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn modulates the expression of various pro- and anti-inflammatory cytokines.[4][5] Specifically, Hemay005 has been shown to inhibit the activation of T lymphocytes and the production of Th1-type pro-inflammatory cytokines such as TNF-α, IFN-γ, IL-2, IL-12, and IL-23.[6]

These application notes provide an overview of the mechanism of action of Hemay005 and detailed protocols for evaluating its efficacy in established animal models of psoriasis. While specific preclinical data on Hemay005 in animal models is not publicly available, the following protocols are based on standard, widely used methods for assessing the therapeutic potential of PDE4 inhibitors in psoriasis research.

### **Mechanism of Action: PDE4 Inhibition in Psoriasis**

Phosphodiesterase 4 (PDE4) is a key enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger involved in regulating the inflammatory response.[5] In psoriasis, the inflammatory environment is characterized by the overproduction of pro-inflammatory



cytokines. By inhibiting PDE4, Hemay005 increases intracellular cAMP levels, which activates Protein Kinase A (PKA).[4] This activation leads to the suppression of pro-inflammatory signaling pathways, including NF-κB, and a reduction in the production of cytokines such as TNF-α, IL-23, and IL-17.[7][8] Concurrently, elevated cAMP levels promote the production of the anti-inflammatory cytokine IL-10.[4]



Click to download full resolution via product page

Mechanism of Hemay005 via PDE4 Inhibition.



# **Experimental Protocols**

Two of the most common and well-characterized animal models for psoriasis research are the imiquimod (IMQ)-induced and the IL-23-induced mouse models. These models recapitulate key histopathological features of human psoriasis, including epidermal hyperplasia, inflammatory cell infiltration, and the characteristic cytokine milieu.[9][10]

## **Imiquimod (IMQ)-Induced Psoriasis Mouse Model**

This model utilizes the topical application of imiquimod, a Toll-like receptor 7 (TLR7) agonist, to induce a psoriasis-like skin inflammation that is dependent on the IL-23/IL-17 axis.[10]

#### Materials:

- 8-12 week old BALB/c or C57BL/6 mice
- Imiquimod 5% cream (e.g., Aldara™)
- Vehicle control cream (e.g., Vaseline Lanette cream)[11]
- Hemay005 (formulated for oral or topical administration)
- Calipers for measuring skin thickness
- Standard animal housing and husbandry equipment

#### Procedure:

- Acclimatization: Acclimate mice to the housing facility for at least one week prior to the experiment.
- Hair Removal: Anesthetize the mice and shave a designated area on the dorsal skin (e.g., 2x3 cm).[11]
- Disease Induction: Apply a daily topical dose of 62.5 mg of imiquimod 5% cream to the shaved dorsal skin and the right ear for 5-7 consecutive days.[11][12] The control group receives a similar application of vehicle cream.



- Treatment Administration:
  - Prophylactic: Administer Hemay005 (e.g., via oral gavage or topical application) daily, starting on the same day as the first imiguimod application (Day 0).
  - Therapeutic: Begin daily administration of Hemay005 after the onset of psoriatic symptoms (e.g., Day 2 or 3).[13]
- Monitoring and Efficacy Assessment:
  - Daily: Record body weight.
  - Daily: Score the severity of skin inflammation on the dorsal skin using a modified Psoriasis
    Area and Severity Index (PASI). Score erythema, scaling, and thickness on a scale of 0-4
    (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The cumulative score
    represents the overall disease severity.[12]
  - Daily: Measure ear thickness using calipers.[13]
- Endpoint Analysis (at study termination):
  - Histology: Collect skin and ear tissue, fix in formalin, and embed in paraffin. Stain sections
    with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis) and
    inflammatory cell infiltration.
  - Cytokine Analysis: Homogenize skin or ear tissue to measure the levels of key cytokines (e.g., IL-17A, IL-22, IL-23, TNF-α) by ELISA or qPCR.
  - Flow Cytometry: Isolate cells from the skin and draining lymph nodes to analyze immune cell populations (e.g., Th17 cells, dendritic cells).[9]

### **IL-23-Induced Psoriasis Mouse Model**

This model involves intradermal injections of recombinant IL-23, a key cytokine in the pathogenesis of psoriasis, to induce a localized inflammatory response.[14][15]

Materials:



- 8-12 week old C57BL/6 mice
- Recombinant murine IL-23
- Phosphate-buffered saline (PBS)
- Hemay005 (formulated for systemic administration)
- Calipers for measuring ear thickness

#### Procedure:

- Acclimatization: As described for the IMQ model.
- Disease Induction: Anesthetize mice and administer intradermal injections of recombinant murine IL-23 (e.g., 0.5 μg in 20 μL PBS) into the ear pinna daily or every other day for a specified period (e.g., 4 to 21 days).[15][16] The contralateral ear can be injected with PBS as a control.
- Treatment Administration: Administer Hemay005 systemically (e.g., oral gavage, intraperitoneal injection) daily throughout the induction period.
- Monitoring and Efficacy Assessment:
  - Daily/Every Other Day: Record body weight.
  - Daily/Every Other Day: Measure the thickness of both ears using calipers.[16]
- Endpoint Analysis (at study termination):
  - Ear Weight: Excise and weigh the ears.
  - Histology: Process ear tissue for H&E staining to evaluate epidermal thickness.[15]
  - Cytokine Analysis: Homogenize ear tissue to quantify IL-17A and IL-22 levels.[15]

# **Illustrative Data Presentation**



The following tables present hypothetical data from an IMQ-induced psoriasis model to illustrate the potential efficacy of Hemay005. Note: This data is for illustrative purposes only and is not derived from actual experimental results for Hemay005.

Table 1: Effect of Hemay005 on Psoriasis Severity Score (PASI) in IMQ-Induced Mice

| Treatment<br>Group                | Day 1     | Day 3     | Day 5         | Day 7       |
|-----------------------------------|-----------|-----------|---------------|-------------|
| Vehicle Control                   | 0.2 ± 0.1 | 1.5 ± 0.3 | $4.8 \pm 0.6$ | 7.5 ± 0.9   |
| IMQ + Vehicle                     | 0.5 ± 0.2 | 4.2 ± 0.5 | 8.9 ± 1.1     | 10.2 ± 1.3  |
| IMQ +<br>Hemay005 (10<br>mg/kg)   | 0.4 ± 0.2 | 2.8 ± 0.4 | 5.1 ± 0.7     | 6.3 ± 0.8   |
| IMQ +<br>Hemay005 (30<br>mg/kg)   | 0.4 ± 0.1 | 2.1 ± 0.3 | 3.5 ± 0.5     | 4.1 ± 0.6** |
| Data are presented as mean ± SEM. |           |           |               |             |

\*p<0.05, \*p<0.01

compared to IMQ

+ Vehicle.

Table 2: Endpoint Measurements in IMQ-Induced Psoriasis Model at Day 7



| Treatment Group                                    | Ear Thickness<br>(mm) | Epidermal<br>Thickness (µm) | Skin IL-17A (pg/mg) |
|----------------------------------------------------|-----------------------|-----------------------------|---------------------|
| Vehicle Control                                    | 0.12 ± 0.02           | 15 ± 3                      | 25 ± 8              |
| IMQ + Vehicle                                      | 0.45 ± 0.05           | 110 ± 15                    | 350 ± 45            |
| IMQ + Hemay005 (10 mg/kg)                          | 0.28 ± 0.04           | 65 ± 10                     | 180 ± 30            |
| IMQ + Hemay005 (30 mg/kg)                          | 0.19 ± 0.03           | 35 ± 7                      | 90 ± 20**           |
| Data are presented as mean ± SEM. *p<0.05, *p<0.01 |                       |                             |                     |

mean ± SEM.

\*p<0.05, \*p<0.01

compared to IMQ +

Vehicle.

# **Experimental Workflow Visualization**





Click to download full resolution via product page

General Experimental Workflow for Psoriasis Models.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Advances in small molecule inhibitors for treatment of psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Pharmacological Management of Psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase-4 Inhibition in Psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE4 Inhibitors for Psoriasis: What to Know [healthline.com]
- 6. A Double-blind, Placebo-parallel Controlled Phase III Clinical Study of the Efficacy and Safety of Hemay005 Tablets in Patients with Moderate to Severe Chronic Plaque Psoriasis in China - ACR Meeting Abstracts [acrabstracts.org]
- 7. mdpi.com [mdpi.com]
- 8. scienceopen.com [scienceopen.com]
- 9. IL-23- and Imiquimod-Induced Models of Experimental Psoriasis in Mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. imavita.com [imavita.com]
- 11. Mouse model of imiquimod-induced psoriatic itch PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontierspartnerships.org [frontierspartnerships.org]
- 13. Hooke Contract Research Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 14. imavita.com [imavita.com]
- 15. Hooke Contract Research IL-23-Induced Psoriasis in C57BL/6 Mice [hookelabs.com]
- 16. inotiv.com [inotiv.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Hemay005 in Animal Models of Psoriasis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860401#hemay005-animal-models-of-psoriasis]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com